1,4-Difluoro-2-(1,3-dioxolan-2-ylmethyl)benzene
Description
1,4-Difluoro-2-(1,3-dioxolan-2-ylmethyl)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with fluorine atoms at positions 1 and 4, and a 1,3-dioxolane ring attached via a methyl group at position 2.
Properties
IUPAC Name |
2-[(2,5-difluorophenyl)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c11-8-1-2-9(12)7(5-8)6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGURYLNNMDCLSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374256 | |
| Record name | 2-[(2,5-difluorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842123-88-0 | |
| Record name | 2-[(2,5-Difluorophenyl)methyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842123-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,5-difluorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2-(1,3-dioxolan-2-ylmethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the
Biological Activity
1,4-Difluoro-2-(1,3-dioxolan-2-ylmethyl)benzene is an organic compound characterized by its unique structural features, including two fluorine atoms and a 1,3-dioxolane ring attached to a benzene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity can provide insights into its applications in pharmaceuticals and related fields.
- Molecular Formula : C10H10F2O2
- Molecular Weight : 200.18 g/mol
- CAS Number : 842123-88-0
- SMILES Notation : C1COC(O1)CC2=C(C=CC(=C2)F)F
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The synthetic routes often utilize various reagents and catalysts to achieve high yields and purity.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of compounds containing the 1,3-dioxolane structure. For instance, a series of dioxolane derivatives were tested for their antibacterial and antifungal activities. The results indicated that many dioxolane derivatives demonstrated significant activity against various bacterial strains, including:
-
Gram-positive bacteria :
- Staphylococcus aureus
- Staphylococcus epidermidis
- Enterococcus faecalis
-
Gram-negative bacteria :
- Pseudomonas aeruginosa
- Escherichia coli
-
Fungal strains :
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values for these compounds varied widely, with some showing effective inhibition at concentrations as low as against specific strains .
Comparative Biological Activity
A comparative analysis of the biological activities of enantiomeric versus racemic structures of dioxolane derivatives has been conducted. The findings suggest that the stereochemistry of these compounds significantly influences their biological efficacy. For example, certain enantiomers exhibited superior antibacterial properties compared to their racemic counterparts .
Study on Antifungal Activity
In one study focusing on the antifungal activity of synthesized dioxolanes, it was found that all tested compounds except one showed notable antifungal effects against C. albicans. The study concluded that structural modifications within the dioxolane framework could enhance antifungal activity .
Investigation of Antibacterial Properties
Another investigation evaluated the antibacterial properties of various dioxolane derivatives against a panel of bacteria. The results indicated that certain derivatives possessed excellent activity against S. aureus and P. aeruginosa, with MIC values ranging from to . This suggests potential applications in developing new antibacterial agents .
Table 1: Summary of Biological Activities
| Compound ID | Bacterial Strain | MIC () | Activity Type |
|---|---|---|---|
| 1 | Staphylococcus aureus | 625 | Excellent |
| 2 | Staphylococcus epidermidis | 1250 | Good |
| 3 | Pseudomonas aeruginosa | 625 | Excellent |
| 4 | Candida albicans | >2000 | None |
Comparison with Similar Compounds
Structural Analogues with Different Substituents
a) 1,4-Difluoro-2-(methylsulfonyl)benzene
- Structure : Replaces the dioxolane group with a methylsulfonyl (-SO₂CH₃) substituent.
- Properties : The sulfonyl group is strongly electron-withdrawing, increasing polarity and acidity of adjacent protons. This enhances reactivity in nucleophilic substitution or cross-coupling reactions compared to the dioxolane analogue.
- Applications: Sulfonyl derivatives are widely used in pharmaceuticals and agrochemicals as intermediates.
b) 3-(2',5'-Difluorobenzyloxy)phenylmagnesium Bromide
- Structure : Contains a benzyloxy group linked to a difluorobenzene core, forming a Grignard reagent.
- Reactivity: The magnesium-bromide complex enables carbon-carbon bond formation, a key step in synthesizing complex aromatic systems. Unlike the dioxolane derivative, this compound is reactive in organometallic chemistry .
c) 1-[2-p-Tolyl-4-(2-trifluoromethoxyphenoxymethyl)-1,3-dioxolan-2-ylmethyl]-1H-1,2,4-triazole
- Structure : Combines a dioxolane ring with a triazole heterocycle and trifluoromethoxy substituents.
- Reported melting point (79.8–81.3 °C) and NMR data (δ 2.37–8.16 ppm) highlight distinct structural features compared to the simpler dioxolane-benzene analogue .
Physical and Chemical Properties
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